

# Technical Guide: Spectroscopic Profile of Methyl 3-iodo-1H-indazole-6-carboxylate

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## Compound of Interest

Compound Name: Methyl 3-iodo-1H-indazole-6-carboxylate

Cat. No.: B1326387

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-iodo-1H-indazole-6-carboxylate** (CAS Number: 885518-82-1). Due to the limited availability of experimentally derived spectra in public literature, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on the analysis of structurally analogous compounds and serve as a valuable reference for researchers working with this molecule.

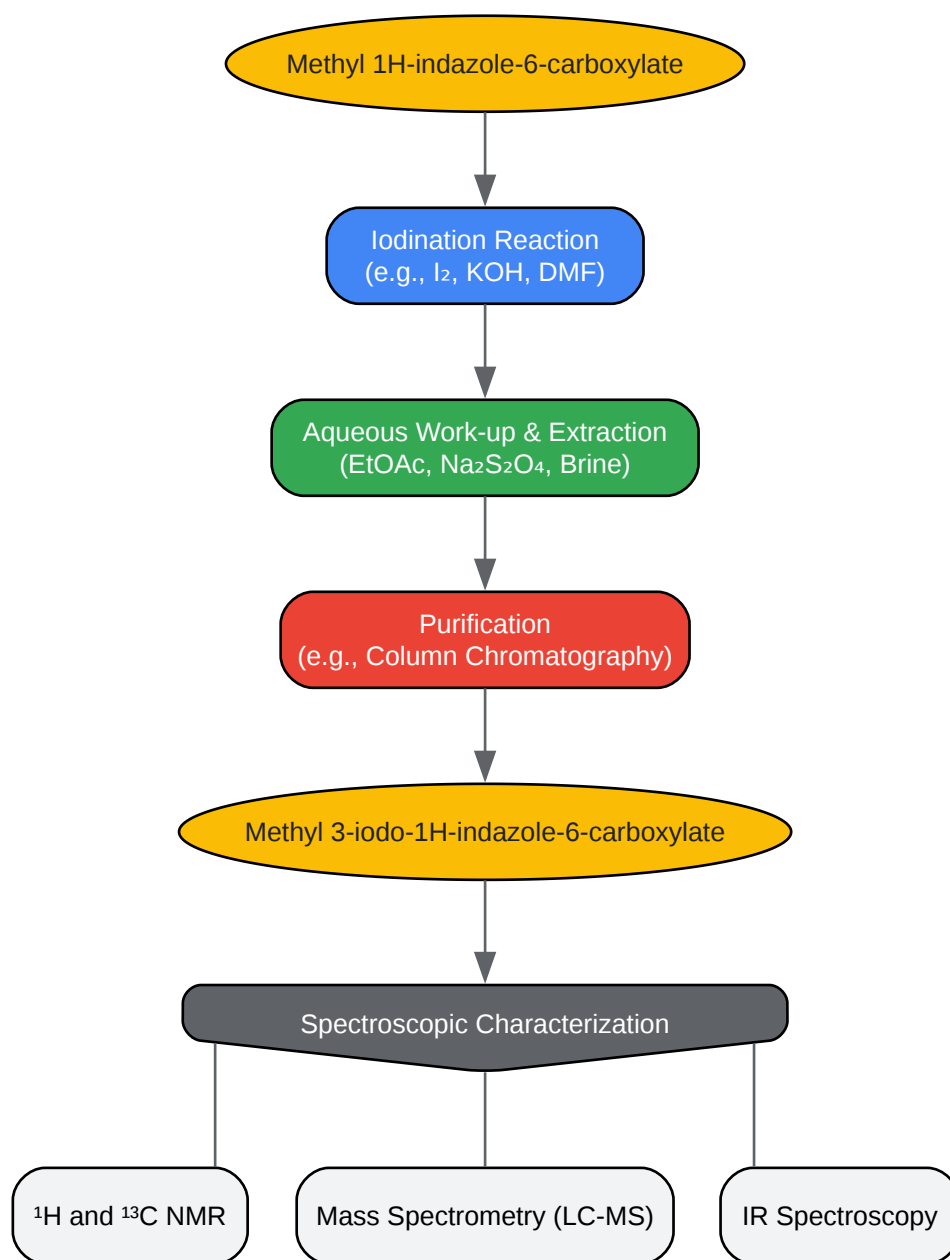
## Chemical Structure and Properties

- Chemical Name: **Methyl 3-iodo-1H-indazole-6-carboxylate**
- CAS Number: 885518-82-1
- Molecular Formula:  $C_9H_7IN_2O_2$  [1]
- Molecular Weight: 302.07 g/mol [1]
- Structure:

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# Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of **Methyl 3-iodo-1H-indazole-6-carboxylate** is outlined below.



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Caption: General workflow for synthesis and characterization.

## Spectroscopic Data

## Mass Spectrometry (MS)

- Method: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI).
- Observed Ion:  $m/z$ : 303 ( $M + H$ )<sup>+</sup>.[\[2\]](#)

Parameter	Value
Ionization Mode	ESI Positive
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IN <sub>2</sub> O <sub>2</sub>
Exact Mass	301.9552
Observed $m/z$	303 [ $M+H$ ] <sup>+</sup>

## Predicted <sup>1</sup>H NMR Spectroscopy

The predicted <sup>1</sup>H NMR spectral data for **Methyl 3-iodo-1H-indazole-6-carboxylate** in DMSO-d<sub>6</sub> are as follows. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (indazole)	~13.5 - 14.0	br s	-
H-4	~7.8 - 8.0	d	~8.5
H-5	~7.4 - 7.6	dd	~8.5, ~1.5
H-7	~8.1 - 8.3	d	~1.0
OCH <sub>3</sub> (ester)	~3.9	s	-

## Predicted <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR spectral data are provided below, referenced to the solvent peak (DMSO-d<sub>6</sub>).

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (ester)	~166
C-3	~90 - 95
C-3a	~141
C-4	~122
C-5	~124
C-6	~125
C-7	~115
C-7a	~140
OCH <sub>3</sub> (ester)	~52

## Predicted Infrared (IR) Spectroscopy

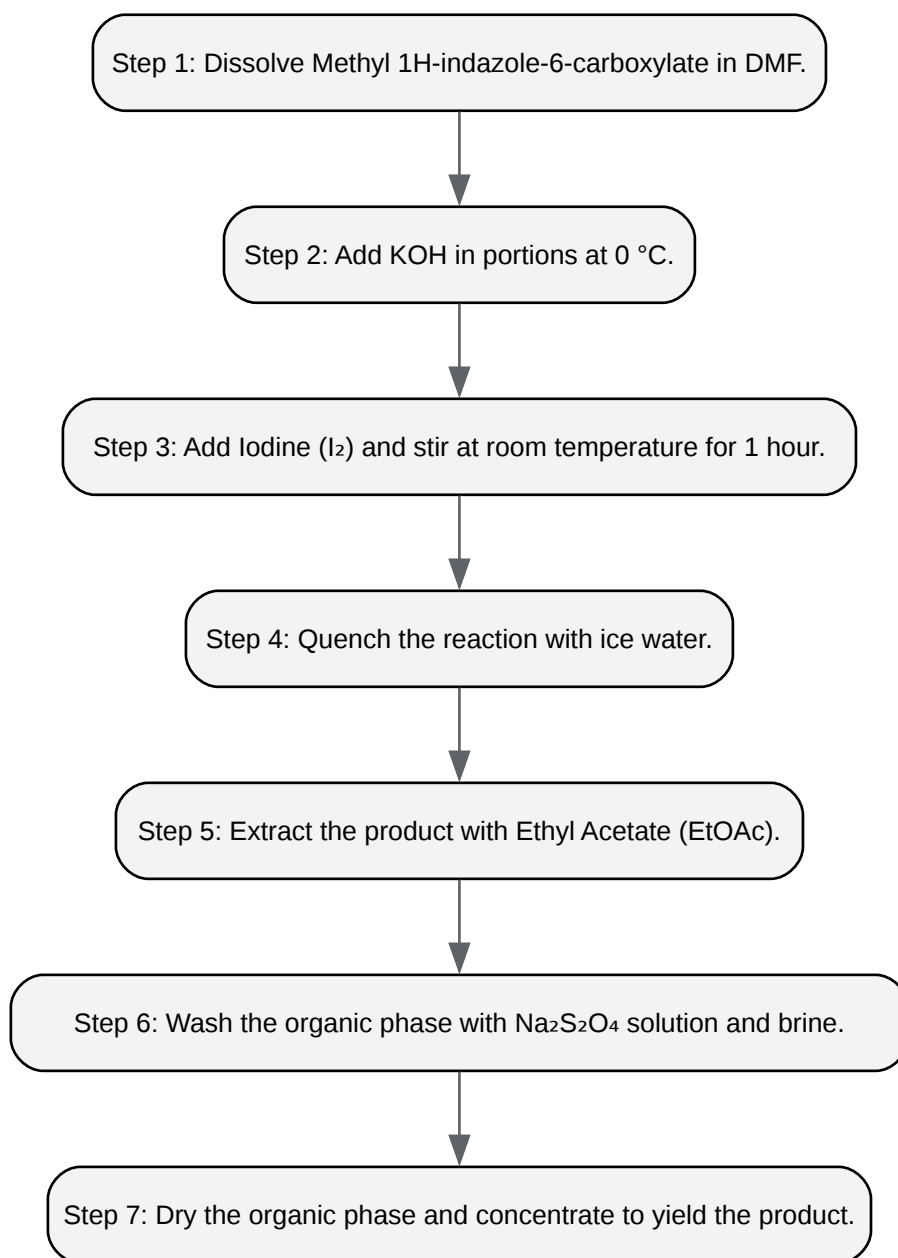
The predicted characteristic IR absorption bands are listed below.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (indazole)	3100 - 3300	Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic, OCH <sub>3</sub> )	2850 - 2960	Medium
C=O Stretch (ester)	1700 - 1725	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
C-O Stretch (ester)	1200 - 1300	Strong

## Experimental Protocols

# Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

This protocol is a compilation from reported literature procedures.[2]  
[3]



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Caption: Synthesis protocol for **Methyl 3-iodo-1H-indazole-6-carboxylate**.

### Detailed Steps:

- To a solution of methyl 1H-indazole-6-carboxylate (e.g., 2.5 g, 14.2 mmol) in dimethylformamide (DMF, 30 mL), potassium hydroxide (KOH, e.g., 1.8 g, 31.9 mmol) is added in batches at 0 °C.[2]
- Iodine (e.g., 5.4 g, 21.3 mmol) is then added, and the reaction mixture is stirred at room temperature for approximately 1 hour.[2]
- Upon completion, the reaction mixture is poured into ice water.[2]
- The aqueous mixture is extracted twice with ethyl acetate (EtOAc). [2]
- The combined organic phases are washed sequentially with a 5% aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_4$ ) and brine.[2]
- The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product as a yellow solid.[2]
- Further purification can be achieved by column chromatography on silica gel if required.[3]

## NMR Spectroscopy

The following is a general protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of indazole derivatives.[1][2]

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube. Tetramethylsilane (TMS) can be used as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is recommended.
- **$^1\text{H}$  NMR Acquisition:**

- The spectrometer is tuned and shimmed to optimize magnetic field homogeneity.
- A standard one-dimensional  $^1\text{H}$  spectrum is acquired with typical parameters such as a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can range from 8 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled  $^{13}\text{C}$  spectrum is acquired to obtain singlets for all carbon signals.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Mass Spectrometry (LC-MS)

A general procedure for LC-MS analysis using ESI is as follows.[2][4]

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column is commonly used.
  - Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid (0.1%) to promote protonation in positive ion mode.
  - Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
- Mass Spectrometry Conditions:

- Ionization Mode: ESI in positive mode is suitable for this compound to detect the  $[M+H]^+$  ion.
- Capillary Voltage: Typically set between 3-5 kV.
- Drying Gas: Nitrogen gas is used at a specific temperature (e.g., 300-350 °C) and flow rate to aid in desolvation.
- Mass Range: Scanned over a range that includes the expected molecular ion (e.g.,  $m/z$  100-500).

This technical guide provides a foundational set of spectroscopic data and protocols for **Methyl 3-iodo-1H-indazole-6-carboxylate**. Researchers are encouraged to obtain experimental data to confirm these predicted values.

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